IMPDH1 Inhibition Potency: 10- to 188-Fold Improvement Over Unsubstituted Phthalimide Inhibitors
The target compound exhibits a Ki of 260 nM against human IMPDH1 when assayed with the NAD+ co-substrate [1]. In contrast, a structurally distinct set of cyclic imide derivatives—including 2,3-dihydrophthalazine-1,4-diones and homophthalimides lacking the pyridinylaminomethyl and nitro functionalities—showed Ki values ranging from 1.96 μM to 48.9 μM in the same enzyme system [2]. This represents a 7.5- to 188-fold enhancement in affinity conferred by the specific substitution pattern of 2-(((5-methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione.
| Evidence Dimension | Inhibition constant (Ki) for human IMPDH1 |
|---|---|
| Target Compound Data | Ki = 260 nM (NAD+ substrate) |
| Comparator Or Baseline | Cyclic imide derivatives (e.g., 2,3-dihydrophthalazine-1,4-diones, homophthalimides): Ki range 1.96–48.9 μM |
| Quantified Difference | 7.5- to 188-fold lower Ki (higher affinity) |
| Conditions | Human Tmolt4 T-cell leukemia Type II IMPDH; competitive inhibition assay with NAD+ substrate |
Why This Matters
Procurement decisions for IMPDH-targeted probe compounds should prioritize sub-micromolar affinity agents; the target compound provides a >10-fold potency margin over first-generation phthalimide scaffolds, enabling lower working concentrations and reduced off-target risk in cellular assays.
- [1] BindingDB BDBM50369347; Ki = 260 nM for human IMPDH1 (NAD+ substrate). View Source
- [2] Hall IH, et al. Targeting of human Tmolt4 leukemic type II IMP dehydrogenase by cyclic imide related derivatives. Arch Pharm (Weinheim). 2001;334(7):229-34. Ki values: 1.96–48.9 μM. View Source
